6-(2-Methoxyphenoxy)pyridin-3-amine
Overview
Description
6-(2-Methoxyphenoxy)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 6-(2-methoxyphenoxy)-3-pyridinylamine .
Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyphenoxy)pyridin-3-amine can be represented by the SMILES stringCOc1ccccc1Oc2ccc(N)cn2
. This indicates that the compound contains a methoxy group (OCH3) and an amino group (NH2) attached to a pyridine ring . Physical And Chemical Properties Analysis
6-(2-Methoxyphenoxy)pyridin-3-amine is a solid at room temperature . The compound is stored at -20°C .Scientific Research Applications
Catalysis and Polymer Chemistry
Amine-bis(phenolate) chromium(III) chloride complexes, incorporating ligands such as 2-pyridyl-N,N-bis(2-methylene-4-methoxy-6-tert-butylphenolato), catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the role of similar compounds in catalytic processes. These catalysts yield polycarbonates with low molecular weight and narrow dispersities, highlighting their potential in creating environmentally friendly polymers (Devaine-Pressing, Dawe, & Kozak, 2015).
Molecular Magnetism
Tetranuclear lanthanide(III) complexes with unique seesaw geometries have been synthesized using ligands similar to "6-(2-Methoxyphenoxy)pyridin-3-amine." These complexes exhibit weak antiferromagnetic coupling, providing insights into the design of molecular materials with specific magnetic properties (Goura, Walsh, Tuna, & Chandrasekhar, 2014).
Structural Chemistry
The crystal structures of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including compounds similar to "6-(2-Methoxyphenoxy)pyridin-3-amine," reveal different protonation sites and intermolecular hydrogen bonding patterns. These findings contribute to the understanding of molecular interactions and crystal engineering (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Photophysical Studies
The synthesis of ligands like 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and their metal complexes, including zinc(II) and cadmium(II), has facilitated studies on the photophysical properties of these compounds. These studies reveal the potential of similar compounds in the development of luminescent materials and sensors (Stetsiuk, El-Ghayoury, Hauser, & Avarvari, 2019).
Corrosion Inhibition
Pyridine derivatives, including those related to "6-(2-Methoxyphenoxy)pyridin-3-amine," have been investigated for their ability to inhibit corrosion of metals in acidic environments. Such studies contribute to the development of more effective corrosion inhibitors for industrial applications (Ansari, Quraishi, & Singh, 2015).
Safety And Hazards
properties
IUPAC Name |
6-(2-methoxyphenoxy)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-4-2-3-5-11(10)16-12-7-6-9(13)8-14-12/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQXIUWONSOVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357195 | |
Record name | 6-(2-methoxyphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenoxy)pyridin-3-amine | |
CAS RN |
305801-17-6 | |
Record name | 6-(2-methoxyphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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